2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one
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Overview
Description
“2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one” is a chemical compound with the molecular formula C7H4F3NO . It has a molecular weight of 175.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridinyl group attached to a trifluoroethanone group . The InChI code for this compound is 1S/C7H4F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4H .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 208.9±35.0 °C and a predicted density of 1.432±0.06 g/cm3 . It also has a molar refractivity of 34.8±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 130.6±3.0 cm3 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyridine Derivatives : A study by Percino et al. (2006) detailed the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a compound related to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one. The process involved reacting 2-pyridinecarboxaldehyde with 2-pyridinemethanol at high temperatures (Percino et al., 2006).
Formation of Cyclobutenes : Alcaide et al. (2015) utilized 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, closely related to this compound, in a metal-free [2+2] cycloaddition reaction with alkynes to synthesize substituted cyclobutenes (Alcaide et al., 2015).
Co-crystal Formation : Tabuchi et al. (2015) studied the crystal structures of co-crystals of 1,2-bis(pyridin-4-yl)ethane, similar to this compound, with various acids. These structures were stabilized by hydrogen bonds (Tabuchi et al., 2015).
Chemical Interactions and Complex Formation
Formation of Hypervalent Complexes : Nakash and Goldvaser (2004) reported the synthesis of trifluoro-phenylethynyl-silane and its interaction with pyridine to form hypervalent complexes, indicating potential applications in supramolecular chemistry (Nakash & Goldvaser, 2004).
Synthesis of Schiff Base Complexes : Das et al. (2017) conducted research on cadmium(II) Schiff base complexes using ligands derived from pyridin-2-yl-ethanone compounds. These complexes exhibited corrosion inhibition properties on mild steel (Das et al., 2017).
Electrooptic Film Fabrication : Facchetti et al. (2006) synthesized dibranched, heterocyclic chromophores based on pyridine-ethane derivatives for electrooptic film applications. These films exhibited nonlinear optical responses and were characterized by various techniques (Facchetti et al., 2006).
Fluorescence and Sensory Applications
- Fluorescent Chemosensor : Shylaja et al. (2020) discovered a fluorescent chemosensor based on a dimethylfuran tethered 2-aminopyridine-3-carbonitrile, which showed potential for detecting Fe3+ ions and picric acid (Shylaja et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyridin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBMJOFVCVUVPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622543 |
Source
|
Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896137-18-1 |
Source
|
Record name | 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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